1,2,4-Trichloro-1,1,2-trifluorodecane
Description
This compound combines chlorine and fluorine substituents, which influence its chemical stability, volatility, and environmental persistence.
Properties
CAS No. |
23885-10-1 |
|---|---|
Molecular Formula |
C10H16Cl3F3 |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
1,2,4-trichloro-1,1,2-trifluorodecane |
InChI |
InChI=1S/C10H16Cl3F3/c1-2-3-4-5-6-8(11)7-9(12,14)10(13,15)16/h8H,2-7H2,1H3 |
InChI Key |
OIACFLIWBILKKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(C(F)(F)Cl)(F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,4-Trichloro-1,1,2-trifluorodecane involves several steps. One common method is the reaction of 1,2,4-trichlorobenzene with trifluoromethyl iodide in the presence of a catalyst such as copper powder. The reaction is typically carried out under reflux conditions, and the product is purified by distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2,4-Trichloro-1,1,2-trifluorodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4-Trichloro-1,1,2-trifluorodecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: This compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-1,1,2-trifluorodecane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 1,2,4-trichloro-1,1,2-trifluorodecane (inferred) with similar compounds:
*Note: Properties for this compound are estimated based on structural analogs.
Key Observations :
- Chain Length and Volatility : The decane backbone of the target compound confers higher molecular weight and lower volatility compared to shorter-chain analogs like 1,1,2-trichloro-1,2,2-trifluoroethane (boiling point ~47.6°C) .
- Solubility : The compound’s low water solubility (<10 mg/L) aligns with trends for long-chain halogenated alkanes, contrasting with higher solubility in smaller molecules (e.g., 1,2,3-trichloropropane at 1,200 mg/L) .
Environmental and Health Impacts
Environmental Persistence
- This compound : Likely persistent due to fluorine’s resistance to hydrolysis and microbial degradation, similar to 1,1,2-trichloro-1,2,2-trifluoroethane, which is regulated under DOT Hazard Class 9 for environmental hazards .
- 1,2,3-Trichloropropane : Degrades more readily in soil but is highly mobile in groundwater, with detection exceeding risk screening levels (RSLs) in environmental samples .
Toxicity Profiles
- Acute Toxicity : Fluorinated compounds like 1,1,2-trichloro-1,2,2-trifluoroethane show low acute toxicity (LC50 >5,000 mg/m³) but may cause central nervous system depression .
- Carcinogenicity: 1,2,3-Trichloropropane is classified as a likely human carcinogen (EPA Group B2), whereas 1,2,4-trichlorobenzene is less conclusively linked to cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
